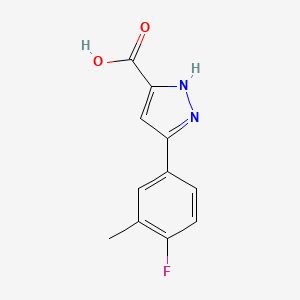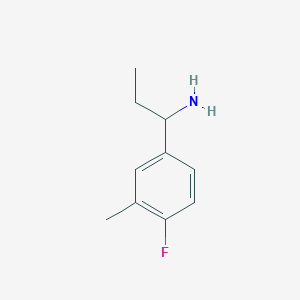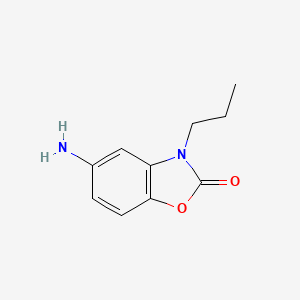![molecular formula C16H22N2O3 B7842250 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a benzoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and 2,2-dimethylpropanoic acid.
Reaction Steps: The piperazine is first acylated with 2,2-dimethylpropanoic acid to form the intermediate 2,2-dimethylpropanoylpiperazine. This intermediate is then reacted with benzoyl chloride to introduce the benzoic acid moiety.
Reaction Conditions: The acylation reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Piperazine derivatives such as piperazine-2-carboxylic acid.
Substitution: Substituted piperazines with various alkyl or aryl groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets. Medicine: Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to receptors in the central nervous system, while the benzoic acid moiety can inhibit enzymes involved in metabolic pathways.
相似化合物的比较
Piperazine derivatives: Piperazine-2-carboxylic acid, Piperazine-1-carboxylic acid.
Benzoic acid derivatives: 4-(2,2-Dimethylpropanoyl)benzoic acid, 4-(2,2-Dimethylpropionyl)benzoic acid.
Uniqueness: The presence of both the piperazine ring and the benzoic acid moiety in the same molecule makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of applications and interactions.
This comprehensive overview provides a detailed understanding of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEDGVLJMBKJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
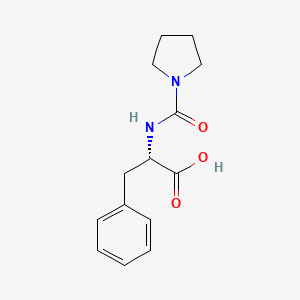
![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)
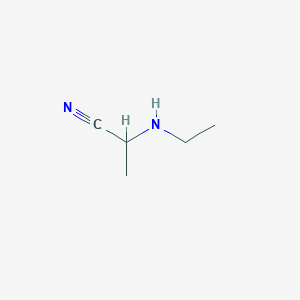
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
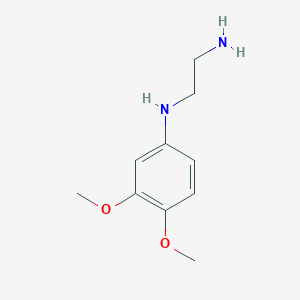
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
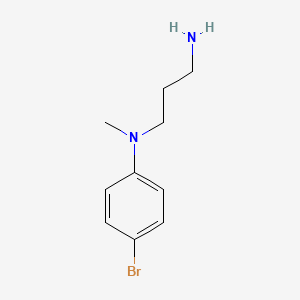
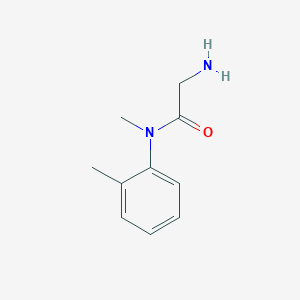
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
